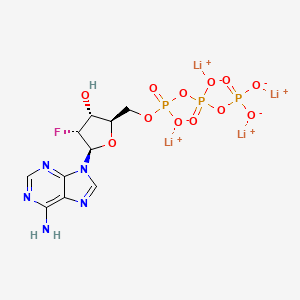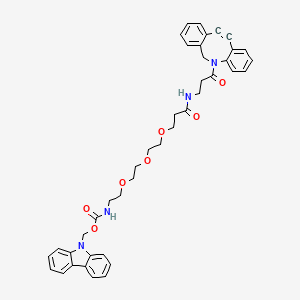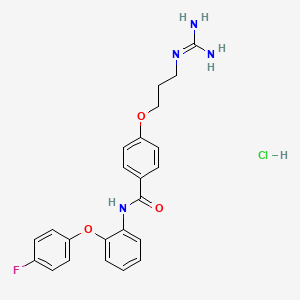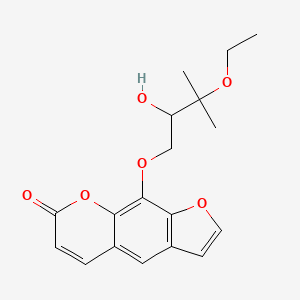![molecular formula C22H30N2O2S B11930310 (9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine CAS No. 2101782-56-1](/img/structure/B11930310.png)
(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oliceridine hydrochloride, marketed under the brand name Olinvyk, is a novel opioid medication developed by Trevena Inc. It is used for the treatment of moderate to severe acute pain in adults. Unlike traditional opioids, oliceridine hydrochloride is a biased agonist at the μ-opioid receptor, which means it preferentially activates the G-protein signaling pathway while minimizing β-arrestin recruitment. This selective activation is believed to result in fewer opioid-related adverse effects such as respiratory depression and constipation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oliceridine hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the attachment of the pyridine and thiophene moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of oliceridine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product .
化学反応の分析
Types of Reactions
Oliceridine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Oliceridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study biased agonism and receptor signaling pathways.
Biology: Investigated for its effects on cellular signaling and receptor interactions.
Medicine: Explored for its potential to provide effective pain relief with fewer side effects compared to traditional opioids.
Industry: Utilized in the development of new analgesic drugs and formulations .
作用機序
Oliceridine hydrochloride exerts its effects by selectively activating the μ-opioid receptor, a G-protein-coupled receptor involved in pain modulation. By preferentially activating the G-protein pathway, oliceridine hydrochloride provides analgesic effects while minimizing the recruitment of β-arrestin, which is associated with many adverse effects of traditional opioids. This selective activation results in effective pain relief with a potentially improved safety profile .
類似化合物との比較
Similar Compounds
Morphine: A traditional opioid agonist that activates both G-protein and β-arrestin pathways.
Fentanyl: A potent opioid agonist with similar activation of both pathways.
Tegileridine: Another biased agonist that preferentially activates the G-protein pathway
Uniqueness of Oliceridine Hydrochloride
Oliceridine hydrochloride stands out due to its biased agonism, which allows it to provide effective pain relief with potentially fewer side effects. This makes it a promising alternative to traditional opioids, especially in clinical settings where minimizing adverse effects is crucial .
特性
CAS番号 |
2101782-56-1 |
|---|---|
分子式 |
C22H30N2O2S |
分子量 |
386.6 g/mol |
IUPAC名 |
N-[(3-methoxythiophen-2-yl)methyl]-2-[(9S)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine |
InChI |
InChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3/t21-/m0/s1 |
InChIキー |
DMNOVGJWPASQDL-NRFANRHFSA-N |
異性体SMILES |
COC1=C(SC=C1)CNCC[C@@]2(CCOC3(C2)CCCC3)C4=CC=CC=N4 |
正規SMILES |
COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)





![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B11930307.png)

